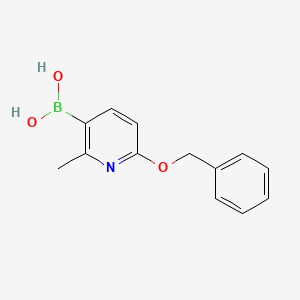
6-(Benzyloxy)-2-methylpyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(Benzyloxy)-2-methylpyridine-3-boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their versatility in various chemical reactions, particularly in the field of organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic acids are typically synthesized through a reaction of a Grignard or organolithium reagent with a trialkyl borate .Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a boronic acid group and a benzyloxy group attached .Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki reactions, which are used to form carbon-carbon bonds . They can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
While specific properties for this compound were not found, boronic acids in general are typically solid at room temperature, and many are soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Dendritic Nanostructures Synthesis
Researchers have developed a synthetic strategy for constructing boron-based macrocycles and dendrimers. This process involves the condensation of aryl- and alkylboronic acids with dihydroxypyridine, leading to the formation of pentameric macrocycles connected by dative B-N bonds. Such assemblies, characterized crystallographically, showcase boron atoms as chiral centers with a high degree of diastereoselectivity. This method allows for the creation of dendritic nanostructures with a pentameric macrocyclic core and peripheral amino or aldehyde groups, enabling further functionalization for various applications (Christinat, Scopelliti, & Severin, 2007).
Diol Recognition and Discrimination
In the field of analytical chemistry, fluorinated boronic acid-appended bipyridinium salts have been synthesized to detect and differentiate diol-containing bioanalytes via (19)F NMR spectroscopy. This approach uses a water-soluble array of boronic acid receptors to discriminate among various sugars and catechols at physiological conditions, demonstrating the potential of boronic acids in selective sensing applications (Axthelm, Görls, Schubert, & Schiller, 2015).
Advanced Boronic Acid Chemistry
The chemistry of boronic acids is pivotal in synthetic organic chemistry, material science, and drug discovery. Studies have highlighted the unique properties of boronic acids, such as their ability to form stable complexes with diols, which is crucial for the development of sensors, catalysis, and organic synthesis methodologies. The exploration of boronic acids in creating new synthetic pathways, understanding their reaction mechanisms, and applying them in the development of novel materials and therapeutic agents underscores their versatility and importance in scientific research (Bao, 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-methyl-6-phenylmethoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO3/c1-10-12(14(16)17)7-8-13(15-10)18-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJYOZGGBIHFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC2=CC=CC=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyloxy)-2-methylpyridine-3-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

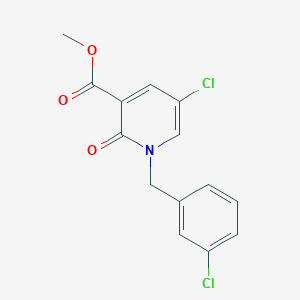
![5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine](/img/structure/B2815996.png)

![Ethyl 5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B2816000.png)
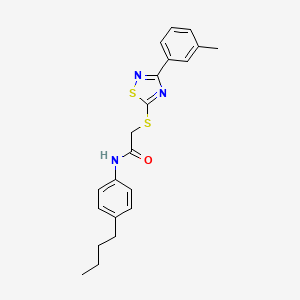
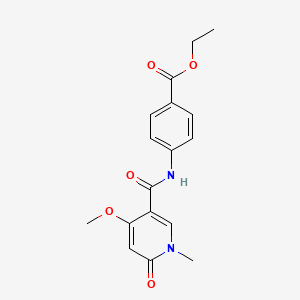
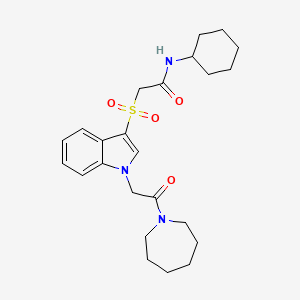
![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/no-structure.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2816006.png)
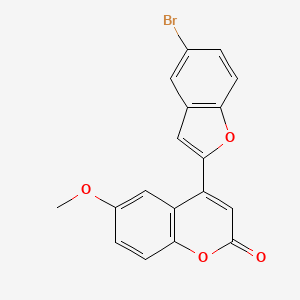
![(2E)-[(4-chlorophenyl)hydrazono][(4-ethylphenyl)sulfonyl]acetonitrile](/img/structure/B2816008.png)
![2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B2816009.png)
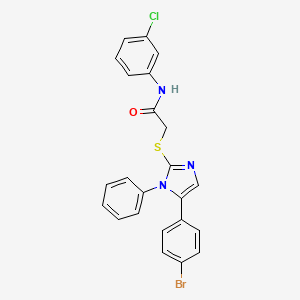
![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2816015.png)